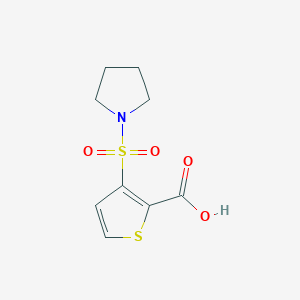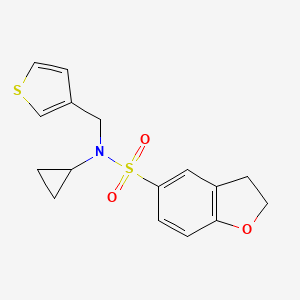
N-butyl-4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a nitrobenzene core, a sulfonamide group, and a thiolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps:
Nitration of Benzene: The process begins with the nitration of benzene to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrobenzene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Substitution Reaction: The sulfonated nitrobenzene undergoes a substitution reaction with N-butylamine to form the N-butyl sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and automated systems for precise control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-butyl-4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro, sulfonamide, and thiolane groups suggests it could interact with various biological targets, making it a candidate for drug development, particularly in antimicrobial and anticancer research.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-butyl-4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the sulfonamide group can form hydrogen bonds, and the thiolane ring can interact with thiol-containing enzymes or proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-butyl-4-chloro-N-(thiolan-3-yl)-3-nitrobenzene-1-sulfonamide: Lacks the dioxo functionality.
N-butyl-4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-benzene-1-sulfonamide: Lacks the nitro group.
N-butyl-4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzene-1-carboxamide: Has a carboxamide group instead of a sulfonamide group.
Uniqueness
N-butyl-4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups, along with the dioxo-thiolane ring, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
N-butyl-4-chloro-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O6S2/c1-2-3-7-16(11-6-8-24(20,21)10-11)25(22,23)12-4-5-13(15)14(9-12)17(18)19/h4-5,9,11H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSGIVRHWDXNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
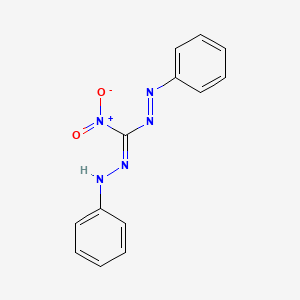
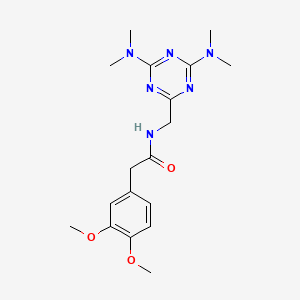
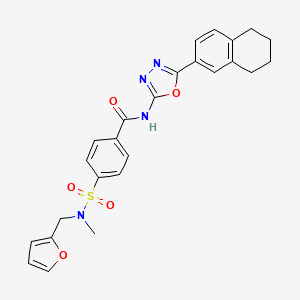
![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)
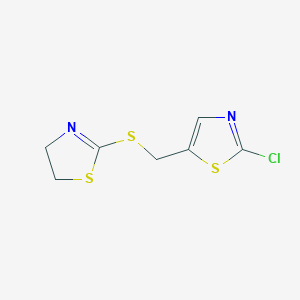
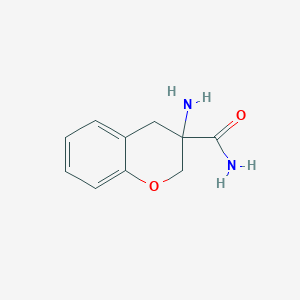
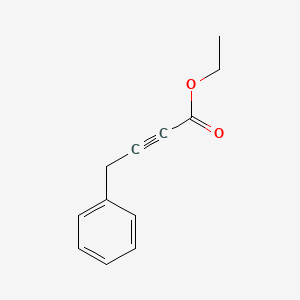
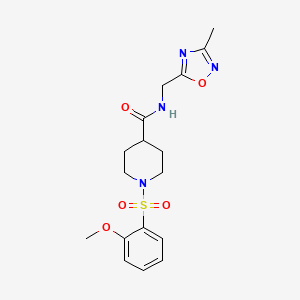
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2683901.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)
